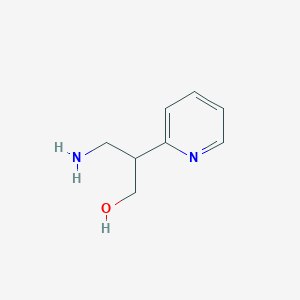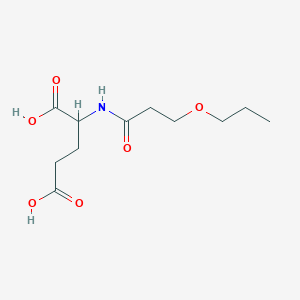![molecular formula C10H14IN3O4 B15301769 3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B15301769.png)
3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an iodine atom, and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the iodine atom: This step often involves the iodination of the pyrazole ring using iodine or an iodine-containing reagent.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Coupling reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for amide bond formation.
Major Products
Substitution products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.
Deprotected amine: Removal of the Boc group yields the free amine.
Coupled products: Amides, esters, and other derivatives formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the iodine atom and the carboxylic acid group can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the iodine atom.
4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the Boc protecting group.
3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the Boc protecting group.
Uniqueness
The presence of the tert-butoxycarbonyl protecting group and the iodine atom makes 3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid unique. These functional groups provide specific reactivity and stability, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C10H14IN3O4 |
|---|---|
Molekulargewicht |
367.14 g/mol |
IUPAC-Name |
4-iodo-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14IN3O4/c1-10(2,3)18-9(17)12-7-5(11)6(8(15)16)14(4)13-7/h1-4H3,(H,15,16)(H,12,13,17) |
InChI-Schlüssel |
WNXBMCDISAMNKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NN(C(=C1I)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[3-(3,4-dimethoxyphenyl)propanamido]methyl}-N-methylfuran-2-carboxamide](/img/structure/B15301699.png)
![2-[(Tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B15301702.png)
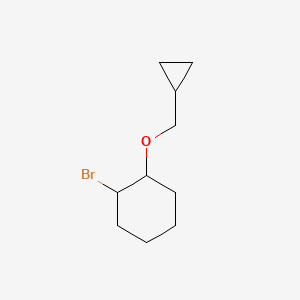


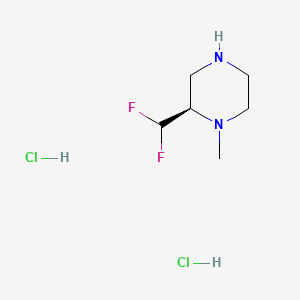
![6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid](/img/structure/B15301734.png)
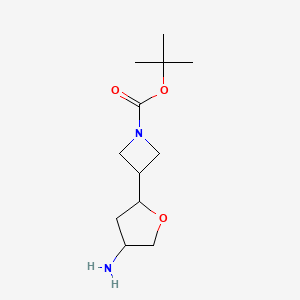
![5-(Dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B15301750.png)
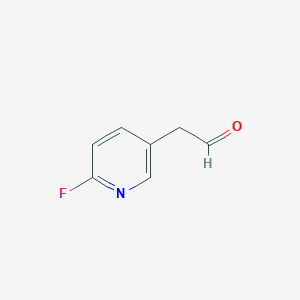
![2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one](/img/structure/B15301760.png)
